molecular formula C15H11ClN2OS B2566652 4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol CAS No. 2279124-38-6

4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol

Cat. No.: B2566652
CAS No.: 2279124-38-6
M. Wt: 302.78
InChI Key: FJYXLIFNUIMSSK-UHFFFAOYSA-N
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Description

4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the thiazole ring and an amino group linked to a phenol moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol typically involves the reaction of 4-chloroaniline with 2-bromo-1,3-thiazole-5-carboxylic acid under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 4-{[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]amino}phenol include other thiazole derivatives such as:

Properties

IUPAC Name

4-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-11-3-1-10(2-4-11)15-17-9-14(20-15)18-12-5-7-13(19)8-6-12/h1-9,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYXLIFNUIMSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)NC3=CC=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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